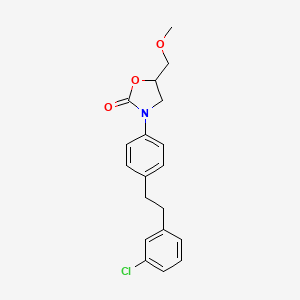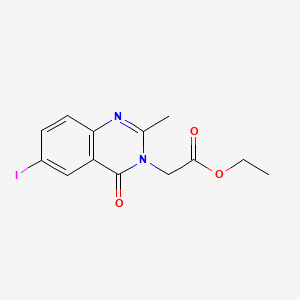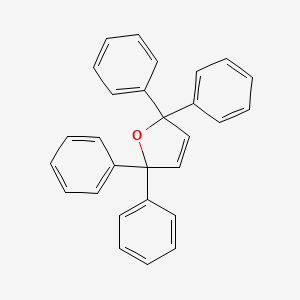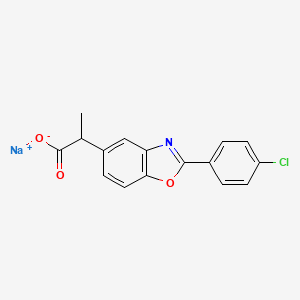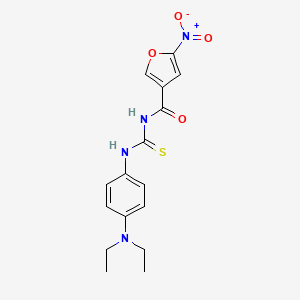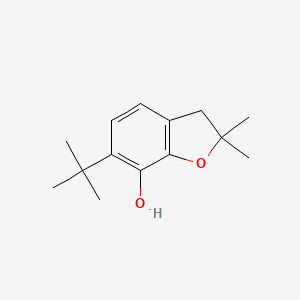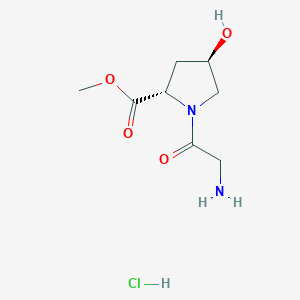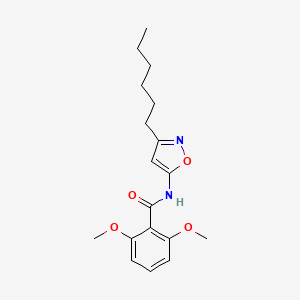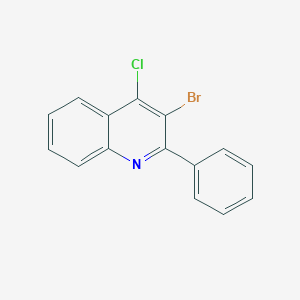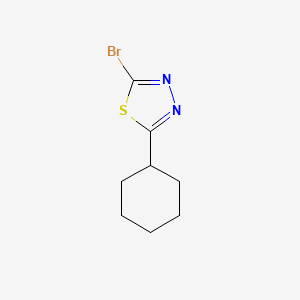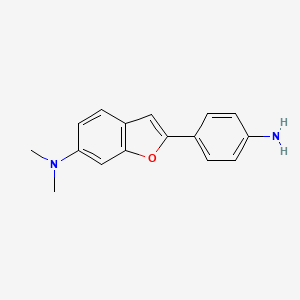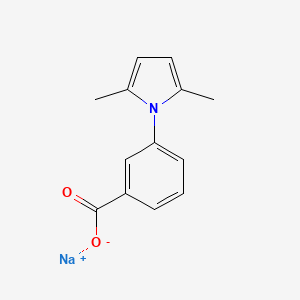
Sodium 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate is a chemical compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a pyrrole ring substituted with two methyl groups at positions 2 and 5, and a benzoate group at position 3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate typically involves the condensation of 3-aminobenzoic acid with 2,5-hexanedione under acidic conditions to form the pyrrole ring . The reaction is usually carried out in ethanol with a few drops of glacial acetic acid as a catalyst . The resulting product is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced forms of the benzoate group.
Substitution: Substituted benzoate derivatives.
Aplicaciones Científicas De Investigación
Sodium 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Sodium 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as dihydrofolate reductase and enoyl ACP reductase . These enzymes play crucial roles in cellular metabolism, and their inhibition can lead to antimicrobial and anticancer effects. The compound also interacts with DNA-binding proteins, affecting gene expression and cellular functions .
Comparación Con Compuestos Similares
- 3-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridine
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine
Uniqueness: Sodium 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate is unique due to its specific substitution pattern on the pyrrole ring and the presence of the benzoate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C13H12NNaO2 |
|---|---|
Peso molecular |
237.23 g/mol |
Nombre IUPAC |
sodium;3-(2,5-dimethylpyrrol-1-yl)benzoate |
InChI |
InChI=1S/C13H13NO2.Na/c1-9-6-7-10(2)14(9)12-5-3-4-11(8-12)13(15)16;/h3-8H,1-2H3,(H,15,16);/q;+1/p-1 |
Clave InChI |
VKHNIBIBAQPNNY-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(N1C2=CC=CC(=C2)C(=O)[O-])C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



